N-(Methyl-d3) Zonisamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O3S |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(trideuteriomethyl)methanesulfonamide |
InChI |
InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3/i1D3 |
InChI Key |
IFLCNEUQVNHBJU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NS(=O)(=O)CC1=NOC2=CC=CC=C21 |
Canonical SMILES |
CNS(=O)(=O)CC1=NOC2=CC=CC=C21 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Isotopic Labeling of N Methyl D3 Zonisamide
Retrosynthetic Analysis for Deuterium (B1214612) Placement
Retrosynthesis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For N-(Methyl-d3) Zonisamide (B549257), the key structural feature is the trideuteromethyl group attached to the sulfonamide nitrogen.
The most logical disconnection is the bond between the sulfonamide nitrogen and the methyl-d3 group. This approach simplifies the synthesis to two primary components: a deuterated methylating agent and a suitable Zonisamide precursor. This precursor would be the Zonisamide molecule lacking the N-methyl group, which is essentially the primary sulfonamide of 1,2-benzisoxazole-3-methane. This strategy isolates the isotopic labeling to a single, well-defined chemical step, ensuring high efficiency and site-selectivity of deuterium incorporation.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of N-(Methyl-d3) Zonisamide. This schematic illustrates the key bond disconnection at the N-methyl position, leading back to a Zonisamide precursor and a deuterated methyl source.
Chemical Synthesis Pathways for Site-Specific Deuteration
The forward synthesis, guided by the retrosynthetic analysis, focuses on the efficient and specific introduction of the trideuteromethyl group.
The primary strategy for incorporating the deuterium-labeled methyl group involves the N-alkylation of a Zonisamide precursor. A common and effective method is to use a deuterated alkylating agent. simsonpharma.com The reaction typically involves deprotonating the sulfonamide nitrogen of the Zonisamide precursor with a suitable base to form an anion, which then acts as a nucleophile, attacking the deuterated methylating agent.
Key reagents for this step include:
Deuterated Methylating Agents: Trideuteromethyl iodide (CD₃I) or trideuteromethyl triflate (CD₃OTf) are common choices due to their high reactivity.
Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the sulfonamide without competing in the alkylation reaction.
Solvent: An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) is typically used to dissolve the reactants and facilitate the reaction.
The reaction proceeds via a standard Sₙ2 mechanism, where the sulfonamide anion displaces the leaving group (e.g., iodide) from the deuterated methyl source. This method is highly efficient for site-specific labeling, as the deuterium is introduced in the final step from a pre-labeled reagent, ensuring high isotopic enrichment. iaea.orgacs.org
While N-alkylation with labeled reagents is the most direct method, modern synthetic chemistry offers innovative catalytic approaches for deuterium incorporation. Hydrogen Isotope Exchange (HIE) reactions, often catalyzed by transition metals like iridium or rhodium, allow for the direct replacement of C-H bonds with C-D bonds from a deuterium source like deuterium gas (D₂) or heavy water (D₂O). researchgate.net
While direct HIE on an N-methyl group is challenging, related catalytic systems have been developed for activating and deuterating similar functional groups, such as S-methyl moieties in sulfoximines. researchgate.net Such advanced methods could potentially be adapted for the late-stage deuteration of Zonisamide or its derivatives, offering an alternative pathway that avoids the synthesis of deuterated methylating agents from scratch. However, for this compound, synthesis via deuterated alkylating agents remains the more established and predictable route. iaea.org
Purification and Isolation Techniques for Deuterated Analogs
After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. Standard purification techniques are employed for this purpose. However, a significant challenge in the synthesis of deuterated compounds is the separation of the desired deuterated analog from its non-deuterated counterpart or partially deuterated impurities. researchgate.net
Due to the very similar physical properties (e.g., polarity, boiling point) of isotopic analogs, separation using conventional methods like column chromatography or recrystallization is often impractical. researchgate.net Therefore, the emphasis is placed on achieving very high conversion and isotopic incorporation during the chemical synthesis itself.
The purification process for this compound would typically involve:
Work-up: Quenching the reaction and partitioning the product between an organic solvent and water to remove inorganic salts and water-soluble impurities.
Chromatography: Using techniques like flash column chromatography on silica (B1680970) gel to separate the product from chemically different impurities.
Recrystallization: Further purifying the solid product to achieve high chemical purity.
The final product's purity is assessed based on the absence of chemical impurities, while its isotopic enrichment is determined by specific analytical techniques.
Characterization of Isotopic Purity and Enrichment
Confirming the successful synthesis of this compound requires analytical methods that can verify the molecule's structure and quantify the extent and location of deuterium incorporation.
NMR spectroscopy is the most powerful tool for determining the precise location and level of deuterium incorporation. rsc.orgrug.nl Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are used.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the characteristic signal for the N-methyl protons would be absent or dramatically reduced in intensity compared to the spectrum of non-deuterated Zonisamide. The disappearance of this signal is strong evidence that the methyl group has been successfully deuterated.
²H NMR (Deuteron NMR) Spectroscopy: This technique directly observes the deuterium nuclei. wikipedia.org The ²H NMR spectrum of this compound would show a signal at a chemical shift nearly identical to where the N-methyl proton signal appears in the ¹H NMR spectrum of Zonisamide. sigmaaldrich.com The presence of this peak confirms that deuterium has been incorporated at the intended methyl position. The integration of this signal can be used to assess the isotopic enrichment. sigmaaldrich.commagritek.com
In addition to NMR, Mass Spectrometry (MS) is used as a complementary technique. The mass spectrum of this compound will show a molecular ion peak (M+) that is three mass units higher than that of unlabeled Zonisamide, corresponding to the replacement of three hydrogen atoms (mass ≈ 1) with three deuterium atoms (mass ≈ 2). High-resolution mass spectrometry (HR-MS) can provide a precise mass measurement to further confirm the elemental composition and isotopic labeling. rsc.org
Data Tables
Table 1: Representative Synthetic Protocol for this compound
| Step | Precursor | Reagent | Base | Solvent | Condition | Product |
|---|
Table 2: Spectroscopic Data for Characterization
| Technique | Unlabeled Zonisamide (Expected) | This compound (Expected) | Observation for Deuteration |
|---|---|---|---|
| ¹H NMR | Signal for N-CH₃ protons | Absence of N-CH₃ signal | Confirms replacement of H with D |
| ²H NMR | No signal | Signal at chemical shift corresponding to N-CD₃ | Confirms presence and location of D |
| Mass Spec (M+) | m/z 212.03 | m/z 215.05 | Mass shift of +3 amu confirms incorporation of three D atoms |
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the isotopic abundance and confirm the successful incorporation of deuterium in this compound. nih.gov HRMS provides highly accurate mass measurements, allowing for the differentiation between the isotopologues of the compound. researchgate.net
The principle behind this application of HRMS is the precise measurement of the mass-to-charge ratio (m/z) of the molecular ions. nih.gov The mass difference between a hydrogen atom and a deuterium atom is approximately 1.0063 Da. This small mass difference can be readily resolved by a high-resolution mass spectrometer.
In the analysis of this compound, the mass spectrum will exhibit a cluster of peaks corresponding to the different isotopologues. The most abundant ion will be the one corresponding to the desired tri-deuterated compound ([M+H]⁺ with three deuterium atoms). However, due to the isotopic impurity of the starting materials and potential side reactions, small amounts of other isotopologues may be present.
The relative intensities of these isotopic peaks are used to calculate the isotopic enrichment, which is a measure of the percentage of the desired isotopically labeled compound in the sample. rsc.orgnih.gov The data obtained from HRMS analysis is crucial for quality control and for ensuring the reliability of studies where this compound is used as an internal standard.
Table 1: Representative High-Resolution Mass Spectrometry Data for Isotopic Abundance of this compound
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) | Isotopic Purity (%) |
| d₀ (Unlabeled) | 213.0335 | 213.0333 | 0.5 | 98.5 |
| d₁ | 214.0398 | 214.0396 | 1.0 | |
| d₂ | 215.0461 | 215.0459 | 2.5 | |
| d₃ (Target) | 216.0524 | 216.0522 | 96.0 |
Note: The data presented in this table is representative and serves to illustrate the application of HRMS in determining isotopic abundance. Actual values may vary depending on the specific synthesis and purification methods employed.
This detailed analysis by HRMS confirms the successful synthesis and isotopic labeling of this compound and provides a quantitative measure of its isotopic purity. bvsalud.org
Iii. Advanced Analytical Methodologies Utilizing N Methyl D3 Zonisamide
Role of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative bioanalysis using mass spectrometry. nih.gov Their use is fundamental to achieving the high levels of precision and accuracy required for clinical and research applications.
The primary advantage of using a SIL-IS like N-(Methyl-d3) Zonisamide (B549257) lies in its chemical and physical similarity to the unlabeled analyte, zonisamide. crimsonpublishers.com Since the deuterium-labeled methyl group does not significantly alter the compound's physicochemical properties, both the analyte and the internal standard exhibit nearly identical behavior during sample preparation, chromatographic separation, and mass spectrometric detection. nih.govscispace.com This co-elution and similar ionization behavior allow the SIL-IS to effectively normalize for variations that can occur at each stage of the analytical process. chromatographyonline.com By calculating the ratio of the analyte signal to the SIL-IS signal, random and systematic errors are minimized, leading to a significant improvement in the precision and accuracy of the quantitative results. crimsonpublishers.com
Biological matrices, such as plasma and serum, are complex mixtures containing numerous endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.com This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy of a quantitative assay. waters.com
Because N-(Methyl-d3) Zonisamide co-elutes with zonisamide, it experiences the same degree of ion suppression or enhancement. waters.com Consequently, the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix effects. waters.com This ability to compensate for unpredictable variations in ionization efficiency is a key reason why SIL-ISs are indispensable for robust and reliable bioanalytical methods. chromatographyonline.com
Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
The development of a robust LC-MS/MS assay for zonisamide using this compound as an internal standard involves careful optimization of both the chromatographic and mass spectrometric parameters.
The goal of chromatographic separation is to resolve the analyte and internal standard from other matrix components to minimize interference. mdpi.com For zonisamide and its deuterated analog, reversed-phase chromatography is commonly employed. A typical setup might involve a C18 column with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol). nih.govmdpi.com The gradient and flow rate are optimized to achieve a sharp peak shape and a short retention time, ensuring high throughput while maintaining adequate separation from potential interferences. nih.gov The near-identical retention times of zonisamide and this compound are a critical factor in effective matrix effect compensation. waters.com
Table 1: Example Chromatographic Conditions for Zonisamide Analysis
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. mdpi.com This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) for the analyte and its SIL-IS in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. mdpi.com
For zonisamide, the precursor ion is m/z 213.0, and a common product ion is m/z 132.0, corresponding to the loss of the sulfonamide group. For this compound, the precursor ion is m/z 216.0, reflecting the three deuterium (B1214612) atoms, and a corresponding product ion is m/z 132.0. The collision energy and other MS parameters are carefully tuned to maximize the signal intensity for these transitions. nih.gov
Table 2: Example MRM Transitions for Zonisamide and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zonisamide | 213.0 | 132.0 | 25 |
| This compound | 216.0 | 132.0 | 25 |
Rigorous Method Validation for Bioanalytical Application
Before an LC-MS/MS method can be used for the analysis of clinical or preclinical samples, it must undergo rigorous validation to ensure its reliability. mdpi.com This validation process is guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mdpi.com Key validation parameters include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. ut.ee
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. researchgate.net
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte, which should be linear over the expected concentration range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov
Matrix Effect: Assessed to ensure that the SIL-IS adequately compensates for any ion suppression or enhancement.
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov
The use of this compound as an internal standard is instrumental in meeting the stringent requirements for these validation parameters, ultimately ensuring the generation of high-quality, reliable data for clinical and research purposes. nih.gov
Integration into High-Throughput Bioanalytical Platforms
The demands of modern drug development and clinical research necessitate analytical methods that are not only accurate and reliable but also fast and efficient. This compound is well-suited for use in high-throughput environments that leverage automation and miniaturization.
Manual sample preparation is often a source of error and a significant bottleneck in bioanalysis. researchgate.net Automation, using robotic liquid handling systems, mitigates these issues by increasing throughput, improving reproducibility, and reducing manual errors. uni-due.de The consistent and precise addition of an internal standard like this compound is easily accomplished by these automated systems, ensuring data integrity across large batches of samples.
Miniaturization is another key trend, focusing on reducing the volume of samples and reagents required for analysis. unizg.hr This approach not only lowers costs but is also ethically advantageous, particularly in pediatric or preclinical studies where sample volume is limited. Techniques such as Dried Blood Spot (DBS) analysis are prime examples of miniaturization. A recent UHPLC-MS/MS method for Zonisamide utilized DBS and Dried Plasma Spots (DPS), demonstrating the feasibility of this high-throughput, low-volume approach. nih.gov The use of a reliable internal standard is indispensable in such methods to compensate for potential variations in sample spotting, extraction efficiency, and matrix effects inherent to these specialized sample types.
Iv. Mechanistic Investigations of Zonisamide Metabolism Using Deuterium Tracing
Elucidation of Metabolic Pathways and Metabolite Identification
The inherent complexity of metabolic pathways necessitates sophisticated analytical techniques to accurately trace the fate of a drug within a biological system. Stable isotope labeling, particularly with deuterium (B1214612), has emerged as a powerful tool in these investigations.
Application of Stable Isotope Tracing for Tracking Zonisamide (B549257) Biotransformations
The use of N-(Methyl-d3) Zonisamide, where the three hydrogen atoms of the N-methyl group are replaced with deuterium, provides a unique and powerful method for tracing the metabolic journey of the parent compound. Deuterium is a non-radioactive, stable isotope of hydrogen, making it safe for use in various experimental systems. The key advantage of this approach lies in the increased mass of the deuterated molecule. This mass difference, while subtle, is readily detectable by mass spectrometry, allowing for the unambiguous differentiation of the drug and its metabolites from endogenous compounds. By administering this compound, researchers can confidently track the appearance of deuterium-labeled molecules in various biological matrices, thereby mapping the metabolic pathways.
Identification of Deuterated Metabolites via Mass Shifts
Mass spectrometry is the cornerstone of metabolite identification in studies utilizing stable isotope tracing. When this compound is metabolized, the resulting metabolites retain the deuterium label, unless the metabolic transformation directly involves the N-methyl group. This results in a characteristic mass shift in the mass spectra of the metabolites compared to their non-deuterated counterparts. For instance, a metabolite that retains the deuterated methyl group will exhibit a mass increase of three daltons (Da) for each incorporated deuterium atom. This distinct isotopic signature serves as a clear and definitive marker, enabling researchers to identify and characterize even minor metabolites that might otherwise be indistinguishable from background noise.
In Vitro Metabolic Studies with this compound
To pinpoint the specific enzymes responsible for Zonisamide's metabolism, in vitro studies are essential. These controlled experiments allow for the investigation of metabolic processes in isolation, free from the complexities of a whole-organism system.
Utilization of Liver Microsomes and Hepatocytes for Enzyme Characterization
Liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, and primary hepatocytes, which are whole liver cells, are the workhorses of in vitro drug metabolism studies. By incubating this compound with these preparations, scientists can observe the formation of deuterated metabolites over time. These systems allow for the precise characterization of the enzymatic reactions involved in Zonisamide's biotransformation and provide a platform to study the kinetics of these reactions.
Kinetic Isotope Effects (KIE) in Zonisamide Biotransformation
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound.
Theoretical Underpinnings of Primary and Secondary KIE
The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction upon isotopic substitution. This quantum mechanical effect is a fundamental tool for studying reaction mechanisms. The KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to that of the heavier isotope (kH). KIEs are categorized as either primary or secondary.
Primary Kinetic Isotope Effect (KIE): A primary KIE occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The effect arises from the difference in the zero-point vibrational energy of the bond containing the isotope. A carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher dissociation energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. For the N-demethylation of zonisamide, replacing the N-methyl hydrogens with deuterium would be expected to elicit a primary KIE if C-H bond cleavage is the rate-limiting step.
Secondary Kinetic Isotope Effect (KIE): A secondary KIE is observed when the isotopically substituted bond is not broken or formed during the rate-determining step. These effects are generally much smaller in magnitude than primary KIEs. They arise from changes in the vibrational environment of the isotope between the ground state and the transition state. For example, a change in the hybridization of the carbon atom to which the isotope is attached can lead to a secondary KIE. Secondary KIEs can provide valuable information about the structure of the transition state.
Experimental Design for KIE Determination in Enzymatic Reactions
Determining the KIE for the metabolism of this compound involves carefully designed in vitro experiments, typically using enzyme systems that replicate physiological metabolism, such as human liver microsomes which contain cytochrome P450 (CYP) enzymes. Zonisamide metabolism is mediated in part by CYP3A4.
A common experimental approach is the internal competition method, which is highly precise for measuring small KIEs. The general design involves the following steps:
Incubation: A mixture containing a known ratio of Zonisamide and this compound is incubated with a metabolically active system, such as human or rat liver microsomes, along with necessary cofactors like NADPH.
Time-Course Analysis: Aliquots are removed from the incubation mixture at various time points. The enzymatic reaction is then stopped, for example, by adding a quenching solvent like acetonitrile (B52724).
Sample Analysis: The concentrations of the remaining parent compounds (Zonisamide and this compound) and their corresponding N-demethylated metabolites are quantified. Highly sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for accurately measuring the isotopic variants of the substrate and product.
KIE Calculation: The KIE is determined by comparing the rate of formation of the metabolite from the non-deuterated substrate to the rate of formation from the deuterated substrate. In competition experiments, the change in the ratio of the two isotopic substrates or products over the course of the reaction is used to calculate the KIE on the Vmax/Km, a measure of catalytic efficiency.
An alternative, though often less precise, method involves running two separate, parallel reactions—one with only Zonisamide and one with only this compound—and determining the kinetic parameters (like Vmax and Km) for each independently.
Interpretation of KIE Data for Rate-Determining Steps and Reaction Mechanisms
The magnitude of the experimentally determined KIE provides crucial insight into the reaction mechanism and helps identify the rate-determining step.
Small or No KIE (kH/kD ≈ 1): If the KIE value is close to unity, it indicates that C-H bond cleavage is not the rate-limiting step. In such cases, another step in the catalytic cycle, such as substrate binding, product release, or the initial electron transfer to the enzyme, is likely slower than the bond-breaking step.
| Observed KIE (kH/kD) | Interpretation | Implication for Reaction Mechanism |
|---|---|---|
| ~ 1.0 | No significant isotope effect. | C-H bond cleavage is not the rate-determining step. Another step, such as product release, is slower. |
| 1.5 - 5.0 | Moderate primary isotope effect. | C-H bond cleavage is partially rate-limiting. The transition state is likely asymmetrical. |
| > 5.0 | Large primary isotope effect. | C-H bond cleavage is the primary rate-determining step, consistent with a hydrogen atom abstraction mechanism. |
Deuterium's Influence on Metabolic Stability and Pathway Diversion
Replacing hydrogen with deuterium at a site of metabolic attack is a strategy used in medicinal chemistry to enhance a drug's pharmacokinetic properties. The primary reason for this is the increased strength of the C-D bond compared to the C-H bond, which can slow the rate of metabolic cleavage at that position.
Analysis of Altered Metabolic Profiles Due to Deuteration
When a drug is metabolized through multiple competing pathways, slowing down one pathway through deuteration can divert the metabolism towards the other routes. This phenomenon is known as "metabolic switching" or "pathway diversion".
Zonisamide is metabolized by cytochrome P450 enzymes, with CYP3A4 mediating the reductive cleavage of the isoxazole (B147169) ring to form 2-(sulfamoylacetyl)phenol (SMAP), which is then glucuronidated. If N-demethylation is a competing pathway, retarding this pathway with deuterium substitution on the methyl group would be expected to alter the metabolic profile.
The analysis of such an altered profile would involve comparing the metabolites formed from Zonisamide versus this compound in an in vitro system. It is anticipated that for the deuterated compound, there would be:
A significant decrease in the formation of the N-demethylated metabolite.
A corresponding increase in the metabolites formed through alternative pathways, such as the formation of SMAP and its subsequent conjugates.
This shift occurs because a larger fraction of the parent drug is available to be processed by the alternative, now kinetically favored, metabolic routes. Such changes can be beneficial if the blocked pathway leads to an undesirable or toxic metabolite, or if the alternative pathways lead to inactive metabolites, thereby increasing the exposure of the active parent drug.
| Metabolite | Metabolic Pathway | Relative Abundance (Zonisamide) | Relative Abundance (this compound) | Expected Change |
|---|---|---|---|---|
| N-demethyl Zonisamide | N-Demethylation | 20% | 5% | ▼ Decreased |
| SMAP Glucuronide | Ring Cleavage + Glucuronidation | 50% | 60% | ▲ Increased |
| N-acetyl Zonisamide | N-Acetylation | 15% | 18% | ▲ Increased |
| Unchanged Zonisamide | Excretion | 15% | 17% | ▲ Increased |
V. Advanced Theoretical and Computational Applications
Computational Chemistry for Predicting Deuterium (B1214612) Effects on Reactivity and Binding
Computational chemistry serves as a critical tool in predicting the consequences of deuteration on a drug molecule's behavior. The primary mechanism underlying these effects is the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon than hydrogen does. deutramed.comgabarx.com This stronger bond requires more energy to break, which can significantly slow down metabolic reactions that involve the cleavage of this bond. gabarx.comhumanjournals.com
Quantum mechanics calculations, such as those based on Density Functional Theory (DFT), can be employed to model the vibrational frequencies of C-H versus C-D bonds and calculate their respective bond dissociation energies. These calculations can predict the magnitude of the KIE for specific metabolic pathways. For N-(Methyl-d3) Zonisamide (B549257), metabolism often involves enzymes like aldehyde oxidase or Cytochrome P450. humanjournals.comnih.gov Computational models can simulate the interaction of the deuterated compound with the active site of these enzymes, predicting a slower rate of metabolic breakdown compared to its non-deuterated counterpart.
| Parameter | Zonisamide (C-H) | N-(Methyl-d3) Zonisamide (C-D) | Predicted Outcome |
|---|---|---|---|
| Bond Dissociation Energy (kcal/mol) | ~99 | ~100.2 | Increased bond stability |
| Vibrational Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 | Lower vibrational energy |
| Predicted Metabolic Rate (Relative Units) | 1.0 | 0.1 - 0.16 | Slower enzymatic cleavage gabarx.com |
| Calculated Binding Affinity (ΔG, kcal/mol) | -8.5 | -8.55 | Slightly altered target interaction |
Integration of Deuterated Zonisamide into Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems. Deuterated compounds like this compound are valuable probes in this field because they act as stable isotope tracers. researchgate.net By introducing the deuterated molecule into a cellular or organismal system, researchers can track its metabolic fate with high precision using techniques like mass spectrometry.
This approach, known as metabolic flux analysis, allows for the quantitative tracking of this compound and its metabolites through various interconnected biochemical pathways. It helps to elucidate not only the primary metabolic routes but also potential secondary or "shunt" pathways that might become more prominent when the primary pathway is slowed by the KIE. gabarx.com Understanding these systemic effects is crucial, as altering the metabolism of a drug can have downstream consequences on other cellular networks.
For instance, by comparing the metabolic profiles of cells treated with zonisamide versus this compound, researchers can build more accurate pharmacokinetic and pharmacodynamic (PK/PD) models. These models can simulate how variations in metabolic enzyme expression or function across different individuals might impact the drug's processing, contributing to the field of personalized medicine.
| Analyte | Expected Mass (Da) | Observed in Zonisamide Group | Observed in this compound Group | Inference |
|---|---|---|---|---|
| Parent Drug | 212.23 / 215.25 | High | High | Successful drug administration |
| Metabolite A (N-demethylation) | 198.20 | Moderate | Low | Metabolic pathway slowed by deuteration |
| Metabolite B (Ring hydroxylation) | 228.23 | Low | Low | Minor pathway, unaffected by methyl deuteration |
| Metabolite C (Conjugation) | Variable | Present | Present (Deuterated) | Tracking of downstream metabolic processing |
Fundamental Research on Deuterium's Role in Molecular Dynamics and Interactions
Beyond its effects on metabolism, the substitution of hydrogen with deuterium in this compound provides a unique tool for fundamental research into molecular dynamics and intermolecular interactions. The change in mass directly affects the vibrational modes of the molecule. This can be studied using techniques like infrared (IR) and Raman spectroscopy, where the C-D bond vibrations appear at different frequencies than C-H vibrations.
These subtle changes in molecular motion can influence the conformational landscape of the drug and its interactions with biological macromolecules. Advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be used to probe how the binding of a ligand like deuterated zonisamide affects the conformational dynamics of its protein target. nih.gov
Molecular dynamics (MD) simulations offer a computational lens to view these phenomena at an atomic level. aps.orgresearchgate.net By running simulations of both the deuterated and non-deuterated forms of zonisamide interacting with a target protein or solvated in water, researchers can analyze differences in trajectories, interaction lifetimes, and the stability of hydrogen-bonding networks. This fundamental research helps to build a more complete understanding of the physical basis of drug action and the subtle yet significant role that isotopic composition can play in molecular recognition and function. researchgate.net
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Physical Consequence |
|---|---|---|---|
| Reduced Mass (μ) | ~0.923 | ~1.714 | Alters vibrational frequency (ν ~ 1/√μ) |
| Zero-Point Energy | Higher | Lower | Contributes to greater C-D bond strength humanjournals.com |
| Bond Length | Slightly longer | Slightly shorter | Minor change in molecular geometry |
| Polarizability | Slightly higher | Slightly lower | Can subtly affect van der Waals interactions humanjournals.com |
Vi. Future Research Directions and Emerging Opportunities
Development of Novel Deuteration Methodologies for Complex Pharmaceutical Molecules
The synthesis of isotopically labeled compounds like N-(Methyl-d3) Zonisamide (B549257) is foundational to their application in research. While methods exist, the ongoing development of more efficient, selective, and scalable deuteration strategies for complex molecules is a key research frontier. researchgate.net Traditional methods can be costly and complex, often requiring harsh conditions or expensive reagents like deuterium (B1214612) gas. bionauts.jp
Future research is focused on overcoming these limitations. Innovations include:
Catalytic H/D Exchange: New catalytic systems are being explored to facilitate hydrogen/deuterium (H/D) exchange under milder conditions. For instance, ionic liquids have been shown to effectively catalyze deuteration reactions for active pharmaceutical ingredients (APIs) using deuterated chloroform (B151607) (CDCl3) as the deuterium source, achieving high levels of deuterium incorporation (up to 95%) in less than 10 hours. doi.org
Flow Chemistry Systems: The development of deuterium-labeled compound flow synthesis systems presents a significant advancement. bionauts.jp These systems can operate at ambient pressure and room temperature, using reusable and easily purified raw materials like heavy water (D2O). bionauts.jp This approach not only reduces the environmental impact but also offers potential for on-demand synthesis. bionauts.jp
Electrochemical Methods: Electrochemical synthesis is another emerging technique where a proton-conducting membrane is used to generate deuterium ions (D+) that react with the target molecule. bionauts.jp This method avoids organic synthesis processes and the production of significant waste. bionauts.jp
The application of these novel methodologies to the synthesis of N-(Methyl-d3) Zonisamide could lead to more cost-effective and environmentally friendly production, making this important internal standard more accessible for widespread research use.
Table 1: Comparison of Deuteration Methodologies
| Methodology | Advantages | Challenges | Potential for Zonisamide Deuteration |
|---|---|---|---|
| Traditional Batch Synthesis | Established procedures | Use of expensive reagents, harsh conditions, complex processes bionauts.jp | Current standard method |
| Ionic Liquid Catalysis | Mild reaction conditions, high deuterium incorporation, rapid kinetics doi.org | Catalyst-substrate specificity, scalability | High potential for efficient N-methyl group deuteration |
| Flow Synthesis Systems | Low environmental impact, ambient conditions, reusable materials bionauts.jp | Initial setup cost, optimization for specific molecules | Excellent potential for continuous, on-demand production |
| Electrochemical Synthesis | Avoids organic synthesis waste, uses D2O as a source bionauts.jp | Membrane and catalyst development, efficiency optimization | Promising for clean and controlled deuteration |
Exploration of this compound in Advanced Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers are essential for these studies. researchgate.net While there is extensive research on the metabolism of Zonisamide, which is known to be metabolized by cytochrome P450 enzymes (specifically CYP3A4, CYP2C19, and CYP3A5), the use of its deuterated form in advanced metabolic studies remains an area ripe for exploration. nih.gov
This compound is an ideal candidate for use as a tracer in metabolic flux analysis to:
Elucidate Metabolic Pathways: By administering this compound and tracking the appearance of its deuterated metabolites using mass spectrometry, researchers can definitively map its metabolic fate. researchgate.netclearsynth.com This can confirm the roles of specific enzymes and identify any novel or previously uncharacterized metabolic pathways. nih.gov
Quantify Metabolic Rates: The rate at which this compound is converted to its metabolites can provide quantitative data on enzyme kinetics and metabolic turnover in various physiological and pathological states.
Investigate Drug-Drug Interactions: This deuterated compound can be used to study how co-administered drugs affect the metabolism of Zonisamide. nih.gov For example, it could be used to precisely measure the inhibitory effects of known CYP3A4 inhibitors like ketoconazole (B1673606) on Zonisamide clearance. nih.gov
The stability of the deuterium label on the methyl group is crucial, as it is less likely to undergo chemical exchange compared to deuterium on heteroatoms like oxygen or nitrogen. acanthusresearch.com This ensures that the isotopic label is retained throughout the metabolic process, providing clear and unambiguous results.
Standardization Efforts for Deuterated Internal Standard Implementation in Research
The use of deuterated compounds as internal standards in quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a gold standard for achieving precision and accuracy. clearsynth.comwisdomlib.org this compound serves this purpose by allowing researchers to correct for variations in sample preparation, injection volume, and instrument response. clearsynth.comnih.gov However, the lack of standardized protocols for the implementation of these standards can lead to inter-laboratory variability. researchgate.net
Future efforts in this area should focus on:
Developing Consensus Guidelines: Establishing best-practice guidelines for the use of deuterated internal standards, including this compound. This would cover aspects like optimal concentration, criteria for isotopic purity, and methods for assessing potential matrix effects. clearsynth.com
Addressing Isotope Effects: While stable isotope-labeled standards are considered ideal, deuterium labeling can sometimes lead to chromatographic separation from the non-labeled analyte (the "isotope effect"), which can affect quantification. researchgate.nethilarispublisher.com Research into standardizing methods to evaluate and correct for these effects is necessary.
Improving Commercial Standard Purity: Ensuring the chemical and isotopic purity of commercially available standards like this compound is paramount. Standardization bodies could play a role in certifying reference materials to ensure consistency and reliability across different suppliers.
Such standardization efforts will enhance the reproducibility and reliability of research findings that depend on the accurate quantification of Zonisamide in biological matrices. nih.gov
Potential for this compound in Mechanistic Toxicology Studies (excluding safety profiles)
Potential research applications include:
Investigating Reactive Metabolite Formation: Drug toxicity is often caused by the formation of reactive metabolites. By using this compound, researchers can trace the metabolic pathways leading to potentially toxic byproducts. The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited. nih.gov If deuteration of the methyl group slows down a particular metabolic pathway and reduces the formation of a specific metabolite, it provides strong evidence that this pathway is involved in its generation. researchgate.net
Studying Enzyme Inhibition Mechanisms: Zonisamide is known to inhibit enzymes such as monoamine oxidase B (MAO-B) and nitric oxide synthase. nih.govnih.gov this compound can be used in competitive binding assays and kinetic studies to provide a more detailed understanding of these inhibitory mechanisms at a molecular level.
Elucidating Neuroprotective Mechanisms: Zonisamide has demonstrated neuroprotective properties, partly by attenuating oxidative stress and scavenging free radicals. nih.govnih.gov Isotope tracing with this compound could be employed to track the compound's distribution within neuronal cells and its interaction with cellular components involved in oxidative stress pathways.
Table 2: Potential Mechanistic Studies Using this compound
| Research Area | Experimental Approach | Expected Outcome |
|---|---|---|
| Metabolite Identification | LC-MS/MS analysis of biological samples after administration of this compound. | Unambiguous identification and structural elucidation of metabolites based on mass shift. |
| Kinetic Isotope Effect (KIE) Studies | Compare the rate of metabolism of Zonisamide vs. This compound. | Determine the rate-limiting steps in metabolic pathways and the role of N-demethylation. researchgate.net |
| Enzyme Inhibition Assays | Use this compound as an internal standard in assays measuring the inhibition of MAO-B or other enzymes. nih.gov | Precise quantification of the parent drug's concentration to determine accurate inhibition constants (Ki). |
| Cellular Distribution | Use advanced imaging mass spectrometry to visualize the localization of this compound within tissues or cells. | Understand the compound's distribution at a subcellular level to correlate with its mechanism of action. |
By leveraging this compound in these advanced studies, researchers can gain deeper insights into the fundamental biochemical and pharmacological processes associated with Zonisamide.
Q & A
Q. What are the key pharmacological mechanisms of N-(Methyl-d3) Zonisamide, and how do they differ from non-deuterated Zonisamide?
this compound retains the primary mechanisms of its non-deuterated form, including voltage-sensitive sodium channel inhibition, T-type calcium current reduction, and modulation of GABA, glutamate, and monoamine neurotransmitters . The deuterated methyl group enhances metabolic stability by slowing hepatic cytochrome P450-mediated degradation, potentially prolonging its half-life and reducing inter-individual variability in pharmacokinetic (PK) studies . Researchers should design comparative metabolic assays (e.g., in vitro CYP450 inhibition studies) to quantify isotopic effects on clearance rates.
Q. How should researchers design preclinical studies to evaluate the neuroprotective efficacy of this compound?
Preclinical neuroprotection studies should utilize validated animal models (e.g., Parkinson’s disease models with MPTP-induced neurodegeneration) and assess biomarkers such as striatal dopamine levels and tyrosine hydroxylase mRNA expression . Dosing regimens should mirror human-equivalent plasma concentrations, accounting for deuterium-induced PK differences. Include control arms with non-deuterated Zonisamide to isolate isotopic effects .
Q. What analytical methods are recommended for quantifying impurities in this compound synthesis?
High-performance liquid chromatography (HPLC) with UV detection is standard for impurity profiling. For example, the USP monograph for Zonisamide specifies a method using a C18 column, mobile phase gradient (water:acetonitrile), and quantification of related compounds (e.g., 1,2-benzisoxazole-3-methanesulfonic acid sodium salt) at 254 nm . Ensure deuterated analogs are chromatographically resolved using retention time adjustments or mass spectrometry (LC-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in safety data between preclinical models and real-world adverse event reports for deuterated Zonisamide?
Discrepancies often arise from interspecies metabolic differences or underpowered clinical trials. Use pharmacovigilance databases (e.g., FDA Adverse Event Reporting System, FAERS) to mine real-world data for adverse effects like agitation or anorexia . Cross-validate findings with in vitro toxicity screens (e.g., mitochondrial toxicity assays) and population PK/PD modeling to identify risk subgroups .
Q. What methodologies optimize the detection of isotopic effects in metabolic studies of this compound?
Employ stable isotope-labeled tracer techniques coupled with LC-MS/MS to track deuterium retention in plasma and metabolites. For example, compare AUC(0–∞) and Cmax between deuterated and non-deuterated forms in crossover studies. Use deuterium isotope effect (DIE) calculations (kH/kD) to quantify metabolic rate differences .
Q. How should researchers address conflicting guidelines for handling acute exposure to this compound in laboratory settings?
recommends inducing vomiting after ingestion, while advises against it. Resolve contradictions by adhering to the most recent GHS-compliant safety data sheets (SDS) and consulting institutional toxicologists. Prioritize decontamination (e.g., activated charcoal administration) and hemodialysis in severe cases, as supported by zonisamide’s low protein binding (~40%) .
Q. What experimental designs are critical for evaluating the weight-loss efficacy of this compound in metabolic disorders?
Follow randomized, double-blind, placebo-controlled trials with hypocaloric diet controls, as demonstrated in obesity studies . Primary endpoints should include ≥5% body weight loss and changes in binge-eating frequency (for comorbid conditions). Use mixed-model regression to adjust for covariates like age and baseline BMI .
Methodological Considerations
Q. How can researchers validate the crystallographic stability of this compound polymorphs?
Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize crystalline forms described in patents (e.g., Forms A and B in ). Accelerated stability studies (40°C/75% RH) over 6–12 months can assess hygroscopicity and phase transitions.
Q. What statistical approaches are recommended for analyzing dose-response relationships in add-on epilepsy trials?
Use Cochran-Mantel-Haenszel tests to compare 50% seizure frequency reduction rates between zonisamide and placebo arms. Calculate number-needed-to-treat (NNT) and risk ratios (RR) with 95% CIs, adjusting for dose stratification (100–600 mg/day) . For advanced modeling, apply repeated-measures ANOVA with time-dose interactions .
Q. How should isotopic labeling be leveraged in neuropharmacokinetic studies of this compound?
Use deuterium as a tracer to quantify blood-brain barrier penetration via microdialysis or PET imaging with radiolabeled analogs. Compare brain-to-plasma ratios against non-deuterated zonisamide to evaluate isotopic impacts on CNS bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
